molecular formula C18H19FN4O4 B2800850 N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 1235312-13-6

N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide

Numéro de catalogue: B2800850
Numéro CAS: 1235312-13-6
Poids moléculaire: 374.372
Clé InChI: LRJHYUXEOMWZQB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C18H19FN4O4 and its molecular weight is 374.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

  • Synthesis and Characterization :

    • A study reported the synthesis of a compound similar to the one , using a click chemistry approach. This compound exhibited good thermal stability and was characterized by IR, NMR, MS studies, and X-ray diffraction analysis. It showed potential cytotoxic effects and was analyzed for its binding with human serum albumin to understand its pharmacokinetics nature for further biological application. The study also included molecular docking studies to elucidate insights into new molecules in carrier proteins (Govindhan et al., 2017).
  • Radiosynthesis for Imaging Purposes :

    • Another study focused on labeling a similar compound with carbon-11 for in vivo imaging of the NR2B NMDA receptor system by positron emission tomography. This process demonstrated the compound's high affinity and selectivity for NR2B receptors (Labas et al., 2009).
  • Structural Exploration and Antiproliferative Activity :

    • The antiproliferative activity of a structurally similar compound was evaluated. This compound was also characterized using various spectroscopic methods and X-ray diffraction studies. The study revealed the conformation of the compound and its intermolecular interactions (Prasad et al., 2018).
  • Evaluation as a COX2 Inhibitor :

    • A compound structurally similar to the one was synthesized and found to be potent in selectively inhibiting COX2 over COX1. This discovery highlights the significance of these compounds in developing COX2-specific inhibitors for anti-inflammatory therapy (Srinivas et al., 2015).
  • Role in Binge Eating :

    • A study investigated the effects of compounds including GSK1059865, a selective OX1R antagonist, in a binge eating model in rats. This study highlighted the role of OX1R mechanisms in binge eating, suggesting that antagonism at OX1R could be a novel pharmacological treatment for eating disorders (Piccoli et al., 2012).
  • Antimicrobial and Docking Properties :

    • Another study synthesized a series of compounds and evaluated them for antimicrobial activity and docking properties. The study found that certain compounds showed good activity against Methicillin-resistant Staphylococcus aureus and other microbial strains (Anuse et al., 2019).
  • Conformational Analysis and Crystal Structure :

    • The conformational analysis and crystal structure of a similar compound were studied, focusing on the piperidin ring's conformation in solution and solid states. This study provided insights into the stability and phase transitions of the compound (Ribet et al., 2005).
  • Potential Antipsychotic Properties :

    • Research into conformationally restricted butyrophenones, including compounds with a 4-(6-fluorobenzisoxazolyl)piperidine moiety, indicated potential as antipsychotic agents. This study assessed their affinity for dopamine and serotonin receptors, as well as their antipsychotic potential and side effect risks (Raviña et al., 2000).

Propriétés

IUPAC Name

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O4/c19-14-4-2-1-3-13(14)18(26)23-8-5-12(6-9-23)11-20-16(24)17(25)21-15-7-10-27-22-15/h1-4,7,10,12H,5-6,8-9,11H2,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJHYUXEOMWZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.